

# Application Notes and Protocols: BI 689648

## Dose-Response Analysis

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### Compound of Interest

Compound Name: BI 689648

Cat. No.: B15575217

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## Abstract

**BI 689648** is a novel and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the synthesis of aldosterone.<sup>[1][2]</sup> Due to its high selectivity over cortisol synthase (CYP11B1), **BI 689648** presents a promising therapeutic candidate for cardiovascular and metabolic diseases.<sup>[1][2]</sup> These application notes provide a comprehensive overview of the dose-response characteristics of **BI 689648**, along with detailed protocols for its in vitro and in vivo evaluation.

## Introduction

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.<sup>[1]</sup> However, excessive aldosterone production can lead to various pathological conditions, including hypertension, heart failure, and kidney disease.<sup>[1]</sup> **BI 689648** is a potent and selective inhibitor of aldosterone synthase, offering a targeted approach to reducing aldosterone levels.<sup>[1][2]</sup> Understanding the dose-response relationship of **BI 689648** is critical for its preclinical and clinical development.

## Data Presentation

### In Vitro Potency and Selectivity

**BI 689648** demonstrates significant potency against aldosterone synthase (CYP11B2) with high selectivity over cortisol synthase (CYP11B1).<sup>[1][2]</sup> The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below.

Target Enzyme	BI 689648 IC <sub>50</sub> (nM)	FAD286 IC <sub>50</sub> (nM)	LCI699 IC <sub>50</sub> (nM)	Selectivity (CYP11B1/CYP 11B2)
Aldosterone Synthase (CYP11B2)	2	3	10	150-fold
Cortisol Synthase (CYP11B1)	300	90	80	

Table 1: In vitro inhibitory potency of **BI 689648** and other aldosterone synthase inhibitors against aldosterone synthase and cortisol synthase. Data sourced from studies in cynomolgus monkey-based models.<sup>[1][2]</sup>

## In Vivo Pharmacokinetics

In vivo studies in cynomolgus monkeys provide insight into the pharmacokinetic profile of **BI 689648**.

Compound	Dose (oral)	Peak Plasma Concentration (C <sub>max</sub> )
BI 689648	5 mg/kg	~500 nM

Table 2: Peak plasma concentration of **BI 689648** in cynomolgus monkeys following oral administration.<sup>[1][2]</sup>

## Signaling Pathway

**BI 689648** acts by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2), the terminal enzyme in the aldosterone synthesis pathway. This pathway is a critical

component of the Renin-Angiotensin-Aldosterone System (RAAS).



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Caption: Inhibition of Aldosterone Synthesis by **BI 689648**.

## Experimental Protocols

### In Vitro Aldosterone Synthase Inhibition Assay

This protocol describes a cell-based assay to determine the IC<sub>50</sub> of **BI 689648** against aldosterone synthase (CYP11B2).

#### 1. Cell Culture:

- V79MZ cells stably expressing cynomolgus monkey CYP11B2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.

#### 2. Compound Preparation:

- Prepare a 10 mM stock solution of **BI 689648** in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 10 μM).

#### 3. Assay Procedure:

- Seed the V79MZ-CYP11B2 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubate overnight.
- Remove the culture medium and wash the cells with assay buffer.

- Add the various concentrations of **BI 689648** to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
- Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to each well at a final concentration of 2  $\mu$ M.
- Incubate the plate at 37°C for a defined period (e.g., 2 hours).
- Stop the reaction by adding a quenching solution (e.g., acetonitrile).

#### 4. Aldosterone Quantification:

- Quantify the amount of aldosterone produced in each well using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

#### 5. Data Analysis:

- Calculate the percentage of inhibition for each concentration of **BI 689648** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **BI 689648** concentration.
- Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.

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Caption: Workflow for In Vitro Aldosterone Synthase Inhibition Assay.

## In Vivo ACTH Challenge in Cynomolgus Monkeys

This protocol outlines a method to assess the in vivo efficacy of **BI 689648** in an adrenocorticotrophic hormone (ACTH) challenge model in cynomolgus monkeys.

### 1. Animal Acclimatization and Dosing:

- House male cynomolgus monkeys under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Acclimatize the animals to handling and experimental procedures.
- Administer **BI 689648** orally at the desired dose (e.g., 5 mg/kg) or a vehicle control.

### 2. ACTH Challenge:

- At a specified time post-dosing with **BI 689648**, administer a bolus intravenous injection of ACTH (e.g., 1 µg/kg) to stimulate the adrenal glands.

### 3. Blood Sampling:

- Collect blood samples at baseline (pre-ACTH) and at various time points post-ACTH administration (e.g., 15, 30, 60, and 120 minutes).
- Process the blood samples to obtain plasma and store at -80°C until analysis.

### 4. Hormone Analysis:

- Measure plasma concentrations of aldosterone and cortisol using validated LC-MS/MS methods.
- Measure plasma concentrations of **BI 689648** to correlate with hormone levels.

## 5. Data Analysis:

- Plot the plasma aldosterone and cortisol concentrations over time for both the vehicle and **BI 689648** treated groups.
- Calculate the area under the curve (AUC) for the hormone response.
- Determine the percentage of inhibition of the ACTH-stimulated aldosterone and cortisol response by **BI 689648**.

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Caption: Workflow for In Vivo ACTH Challenge in Cynomolgus Monkeys.

## Conclusion

**BI 689648** is a potent and highly selective inhibitor of aldosterone synthase. The provided data and protocols offer a framework for the continued investigation of its dose-response characteristics and therapeutic potential. The in vitro and in vivo models described are essential for elucidating the pharmacological profile of **BI 689648** and similar compounds in drug development.

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## References

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